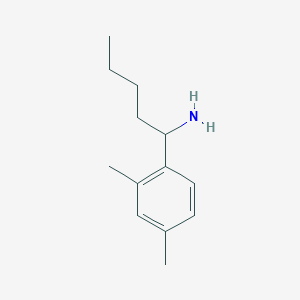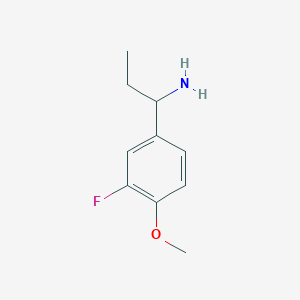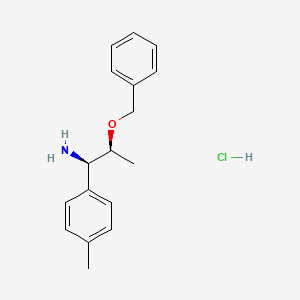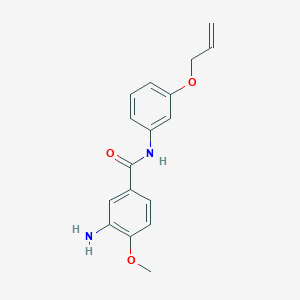
N-(3-(Allyloxy)phenyl)-3-amino-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(Allyloxy)phenyl)-3-amino-4-methoxybenzamide is an organic compound that features both aromatic and amide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(Allyloxy)phenyl)-3-amino-4-methoxybenzamide typically involves the reaction of 3-amino-4-methoxybenzoic acid with 3-(allyloxy)aniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-(3-(Allyloxy)phenyl)-3-amino-4-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form an epoxide or an aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) are used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions include the use of Lewis acids like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Formation of epoxides or aldehydes.
Reduction: Conversion to amines.
Substitution: Introduction of various substituents on the aromatic rings.
Scientific Research Applications
N-(3-(Allyloxy)phenyl)-3-amino-4-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific properties such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(3-(Allyloxy)phenyl)-3-amino-4-methoxybenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-(Methoxy)phenyl)-3-amino-4-methoxybenzamide
- N-(3-(Ethoxy)phenyl)-3-amino-4-methoxybenzamide
- N-(3-(Propoxy)phenyl)-3-amino-4-methoxybenzamide
Uniqueness
N-(3-(Allyloxy)phenyl)-3-amino-4-methoxybenzamide is unique due to the presence of the allyloxy group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C17H18N2O3 |
|---|---|
Molecular Weight |
298.34 g/mol |
IUPAC Name |
3-amino-4-methoxy-N-(3-prop-2-enoxyphenyl)benzamide |
InChI |
InChI=1S/C17H18N2O3/c1-3-9-22-14-6-4-5-13(11-14)19-17(20)12-7-8-16(21-2)15(18)10-12/h3-8,10-11H,1,9,18H2,2H3,(H,19,20) |
InChI Key |
VPMIILZADQKPBF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)OCC=C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


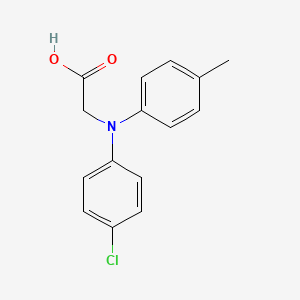
![2-amino-N-[4-(cyclopropylmethylamino)cyclohexyl]acetamide](/img/structure/B13000456.png)

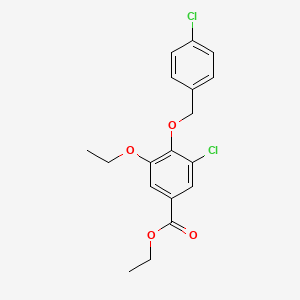
![4-Nitrobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B13000474.png)
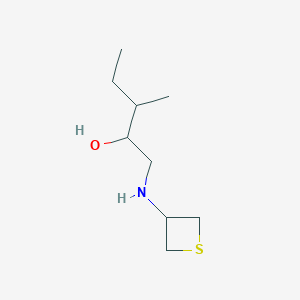
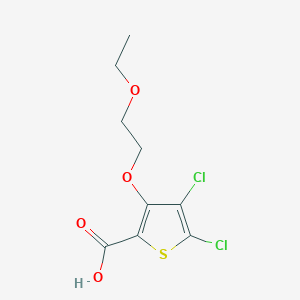

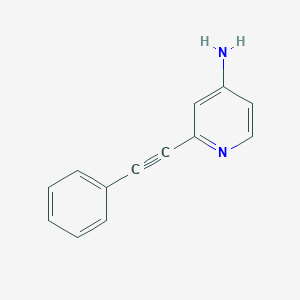
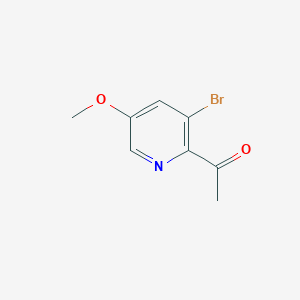
![3-tert-Butyl 6-ethyl 3-azabicyclo[4.1.0]heptane-3,6-dicarboxylate](/img/structure/B13000507.png)
